3-Ethynyl-4-methyl-1,2-oxazole
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Overview
Description
3-Ethynyl-4-methyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an ethynyl group at the third position and a methyl group at the fourth position makes this compound unique and potentially useful in various chemical and biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-methyl-1,2-oxazole can be achieved through various methods. One common approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction . This method allows for the formation of the oxazole ring under mild conditions. Another approach involves the cyclization of β-hydroxy amides using Deoxo-Fluor® at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethynyl group, leading to the formation of alkenyl or alkyl derivatives.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Ethynyl-4-methyl-1,2-oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethynyl-4-methyl-1,2-oxazole is unique due to the presence of both an ethynyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-ethynyl-4-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-5(2)4-8-7-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQJFJRGHFMXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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